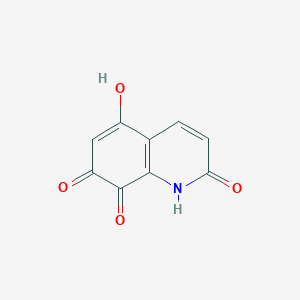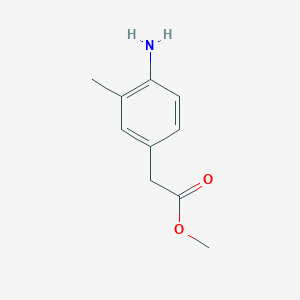
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline is a chemical compound that belongs to the class of dinitroanilines. These compounds are known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by the presence of two nitro groups and an aniline moiety, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups. Common reagents for these reactions include halogenating agents like chlorine or bromine.
Aplicaciones Científicas De Investigación
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline involves its interaction with molecular targets such as tubulin proteins. The compound acts as a microtubule inhibitor, disrupting the mitotic process by interfering with spindle microtubules . This leads to the arrest of cell division and can result in cell death. The compound’s effects on microtubules are similar to those of other dinitroaniline herbicides, which are known to inhibit root development in plants .
Comparación Con Compuestos Similares
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline can be compared with other dinitroaniline compounds such as:
2,4-Dinitrodiphenylamine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Trifluralin: A well-known dinitroaniline herbicide with similar microtubule-inhibiting properties but used primarily in agriculture.
Pendimethalin: Another dinitroaniline herbicide with applications in weed control, sharing similar mechanisms of action.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C15H14N4O4 |
|---|---|
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
2,4-dinitro-N-(1-phenylpropan-2-ylideneamino)aniline |
InChI |
InChI=1S/C15H14N4O4/c1-11(9-12-5-3-2-4-6-12)16-17-14-8-7-13(18(20)21)10-15(14)19(22)23/h2-8,10,17H,9H2,1H3 |
Clave InChI |
TXNQXQPITAEAQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)



![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
